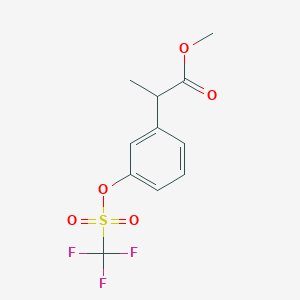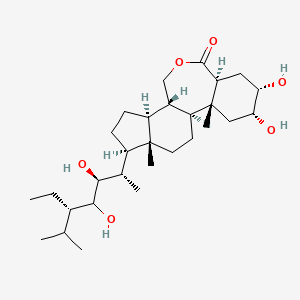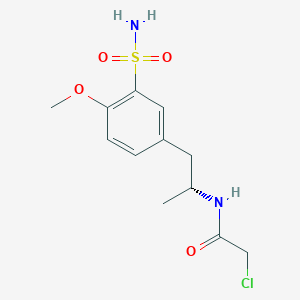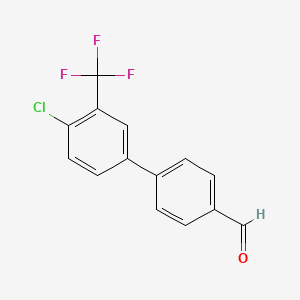![molecular formula C7H14N4S B13409346 (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine is a chemical compound with the molecular formula C7H14N4S and a molecular weight of 186.28 g/mol It is characterized by the presence of a thiadiazine ring, which is a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine typically involves the reaction of tert-butylamine with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as alkyl or aryl groups, using reagents like alkyl halides or aryl halides.
Scientific Research Applications
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazine derivatives have shown promise.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine can be compared with other thiadiazine derivatives, such as:
(5-Methyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine: Similar in structure but with a methyl group instead of a tert-butyl group, leading to different chemical and biological properties.
(5-Phenyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine: Contains a phenyl group, which can enhance its aromaticity and potential interactions with biological targets.
(5-Ethyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine: Features an ethyl group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and can affect its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H14N4S |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
(Z)-(5-tert-butyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine |
InChI |
InChI=1S/C7H14N4S/c1-7(2,3)5-4-12-6(9-8)11-10-5/h4,8H2,1-3H3,(H,9,11) |
InChI Key |
JSYWCHPLHXPDFM-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=NN/C(=N/N)/SC1 |
Canonical SMILES |
CC(C)(C)C1=NNC(=NN)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)

![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409286.png)

![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)





